Cas no 104-15-4 (4-methylbenzene-1-sulfonic acid)

4-Methylbenzeen-1-sulfonzuur (ook bekend als p-tolueensulfonzuur) is een organische verbinding met de chemische formule C₇H₈O₃S. Het is een sterk zuur dat veel wordt gebruikt als katalysator in organische synthese, vanwege zijn hoge oplosbaarheid in water en organische oplosmiddelen. Deze verbinding is bijzonder effectief in esterificatie-, condensatie- en polymerisatiereacties. Het vormt vaak kristallijne hydraten, wat de zuiverheid en stabiliteit bevordert tijdens opslag en transport. Door zijn voorspelbare reactiviteit en lage corrosiviteit ten opzichte van metaalhoudende reagentia, is het een betrouwbaar alternatief voor traditionele minerale zuren in laboratoria en industriële processen.
4-methylbenzene-1-sulfonic acid structure
104-15-4 structure
Product Name:4-methylbenzene-1-sulfonic acid
CAS-nummer:104-15-4
MF:C7H8O3S
MW:172.201621055603
CID:35260
PubChem ID:6101
Update Time:2025-07-31

4-methylbenzene-1-sulfonic acid Chemische en fysische eigenschappen

Naam en identificatie

    • 4-Methylbenzenesulfonic acid
    • Methylbenzenesulfonic acid
    • PTSA
    • toluene-4-sulfonic acid
    • Toluenesulfonic acid
    • Tosic acid
    • P-Toluene Sulfonic Acid
    • p-Toluenesulfonic acid monohydrate
    • P-Toluene Sulphonic Acid
    • para toluene sulfonic acid
    • para toluene sulphonic acid
    • PTS ACID
    • TL65
    • TsOH
    • TL65LS
    • TSA-95
    • Tsa-hp
    • Tsa-mh
    • TSA-65W
    • TSA-65M
    • Eltesol
    • 对甲苯磺酸生产厂家
    • 对甲苯磺酸
    • p-Toluenesulfonic acid
    • PARATOLUENE SULPHONIC ACID
    • p-tolylsulfonicacid
    • PTSA 70
    • toluene-4-sulphonic
    • Toluene-p-sulfonate
    • toluenesulfonicacid,liquid,withmorethan5%freesulfuricacid
    • 4-methylbenzene-1-sulfonic acid
    • 4-Toluenesulfonicacid
    • SULTAMICILLIN IMPURITY B (EP IMPURITY)
    • NSC167068
    • P-TOLUENESULFONIC ACID [EP IMPURITY]
    • p-Tolylsulfonic acid
    • AT27303
    • 4-toluene sulphonic acid
    • 4methylbenzenesulfonic acid
    • PARA-TOLUENE SULFONATE
    • AS-82150
    • p-Toluene-sulfonic acid
    • C-250
    • 4-methylphenylsulfonic acid
    • 4-methylbenzene-sulfonic acid
    • 4-methyl-benzene-sulphonic acid
    • p-toluenesufonic acid
    • Manro PTSA 65 LS
    • para-toluene sulfonic acid
    • QGV5ZG5741
    • p-toluensulfonic acid
    • TAYCATOX-300
    • Manro PTSA 65 E
    • rho-toluenesulfonic acid
    • NCIOpen2_002932
    • paratoluene-sulfonic acid
    • p-Toluene sulfonate
    • p- toluenesulfonic acid
    • CYZAC-4040
    • para-toluene-sulfonic acid
    • p-toluene-sulphonic acid
    • para-toluenesulfonic acid
    • TIZANIDINE HYDROCHLORIDE IMPURITY I (EP IMPURITY)
    • NCGC00248146-02
    • SCHEMBL34
    • para toluenesulphonic acid
    • Kyselina p-toluenesulfonova
    • 4-methylbenzenesulphonic acid
    • NSC 167068
    • TosicAcid
    • NCGC00248146-03
    • MFCD00064387
    • SY011236
    • Nacure 1040
    • 4-methylbenzene sulfonic acid
    • NSC2167
    • Benzenesulfonic acid, methyl-
    • CHEBI:27849
    • WLN: WSQR D1
    • Toluene sulfonic acid
    • toluene p-sulfonic acid
    • Kyselina p-toluensulfonova
    • 25231-46-3
    • p-toluenesuiphonic acid
    • toluene p-sulphonic acid
    • K-Cure 1040
    • NACURE-1040
    • InChI=1/C7H8O3S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3,(H,8,9,10
    • Ts-OH
    • p-Methylbenzenesulfonic acid
    • CAS-104-15-4
    • SR-01000944854
    • Q-200514
    • Q285878
    • 4-Toluenesulfonic acid
    • toluene-p-sulfonic acid
    • BDBM50294029
    • TosOH
    • p-TsOH
    • 4-methyl-benzenesulfonic acid
    • 2(Or 4)-toluenesulphonic acid
    • J-001117
    • p-TSA
    • pTsOH
    • AE-848/00887005
    • UNII-QGV5ZG5741
    • p-toluyl sulphonic acid
    • LISINOPRIL IMPURITY B [EP IMPURITY]
    • p-toluenesulfonicacid
    • 4-toluenesulphonic acid
    • AC-794
    • NSC-167068
    • HSDB 2026
    • DB-050363
    • Toluene-4-sulphonic acid
    • 4-sulphotoluene
    • STL199173
    • 4-11-00-00241 (Beilstein Handbook Reference)
    • PTS-100
    • paratoluene sulfonic acid
    • ANASTROZOLE IMPURITY F (EP IMPURITY)
    • TIZANIDINE HYDROCHLORIDE IMPURITY I [EP IMPURITY]
    • TSU
    • NCIOpen2_003096
    • DTXCID406701
    • Cyzac 4040
    • p-tolu-enesulfonic acid
    • toluene 4-sulfonic acid
    • C06677
    • Cyclophil P T S A
    • SR-01000944854-1
    • 1ST001660
    • K-Cure 040
    • p-toluensulphonic acid
    • p-toluene-sulfonicacid
    • AD-3302W
    • Manro PTSA 65 H
    • Toluen-4-sulfonsaeure
    • para-toluenesulphonic acid
    • Kyselina p-toluenesulfonova [Czech]
    • ACTIVATOR-100T3
    • Kyselina p-toluensulfonova [Czech]
    • AKOS008966288
    • NS00010519
    • paratoluenesulphonic acid
    • Toluenesulfonic acid (VAN)
    • p-Toluolenesulfonic acid
    • p-toluenylsulfonic acid
    • paratoluensulfonic acid
    • 4-methylphenylsulphonic acid
    • para-toluensulfonic acid
    • p-Toluenesulfonate
    • CHEMBL541253
    • CS-W019626
    • ar-Toluenesulfonic acid
    • F1908-0079
    • Tosylic acid
    • NCGC00248146-01
    • p-toluenesulfonic acid (ptsa)
    • DRYER-900
    • para toluenesulfonic acid
    • rho-toluene sulfonic acid
    • p-Toluenesulphonic acid
    • p-toluene sulfonicacid
    • SULTAMICILLIN IMPURITY B [EP IMPURITY]
    • 4-TOLUENE-SULFONIC ACID
    • p-Methylphenylsulfonic acid
    • EC 203-180-0
    • Eltesol TSX
    • 4-Toluenesulfinic acid sodium salt
    • P-TOLUENESULFONIC ACID [MI]
    • T0267
    • DTXSID0026701
    • 4-methyl-benzene sulphonic acid
    • p-toluen sulfonic acid
    • P-TOLUENESULFONIC ACID (EP IMPURITY)
    • paratoluenesulfonic acid
    • NSC-2167
    • P-Toluene Sulfonic acid(monohydrate)
    • BP-31081
    • DB03120
    • BRN 0472690
    • EINECS 203-180-0
    • Tos-OH
    • NCGC00259913-01
    • Tox21_202364
    • Benzenesulfonic acid, 4-methyl-
    • 4-toluene-sulphonic acid
    • para-toluene sulphonic acid
    • LISINOPRIL IMPURITY B (EP IMPURITY)
    • ANASTROZOLE IMPURITY F [EP IMPURITY]
    • 104-15-4
    • AI3-26478
    • toluene-p-sulphonic acid
    • 4-Toluene sulfonic acid
    • p -toluenesulfonic acid
    • KC-1040
    • 4-methyl benzene sulfonic acid
    • MDL: MFCD00064387
    • Inchi: 1S/C7H8O3S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3,(H,8,9,10)
    • InChI-sleutel: JOXIMZWYDAKGHI-UHFFFAOYSA-N
    • LACHT: S(C1C=CC(C)=CC=1)(=O)(=O)O

Berekende eigenschappen

  • Exacte massa: 172.01900
  • Monoisotopische massa: 172.019415
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 11
  • Aantal draaibare bindingen: 1
  • Complexiteit: 206
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP4: 1.7
  • Topologisch pooloppervlak: 62.8
  • Aantal isotopen atomen: 0
  • Oppervlakte lading: 0
  • XLogP3: 1.7
  • Topologisch pooloppervlak: 54.4

Experimentele eigenschappen

  • Kleur/vorm: 无色单斜片状或柱状晶体
  • Dichtheid: 1.07
  • Smeltpunt: 106~107℃
  • Kookpunt: 116 ºC
  • Vlampunt: 41 ºC
  • Brekindex: 1.3825-1.3845
  • Oplosbaarheid: DMSO (Slightly), Methanol (Slightly)
  • Waterverdelingscoëfficiënt: 溶解
  • PSA: 62.75000
  • LogboekP: 2.32250
  • Oplosbaarheid: 易溶于乙醇和乙醚,稍溶于水和热苯
  • pka: -0.43±0.50(Predicted)

4-methylbenzene-1-sulfonic acid Beveiligingsinformatie

  • Vervoersnummer gevaarlijk materiaal:2585
  • Code gevarencategorie: R10;R34
  • Veiligheidsinstructies: S45-S26-S23
  • Identificatie van gevaarlijk materiaal: C
  • Gevaarklasse:8
  • PackingGroup:III
  • Opslagvoorwaarde:易燃物区域
  • Veiligheidstermijn:8
  • Verpakkingsgroep:III
  • Risicozinnen:R10; R34
  • Verpakkingsgroep:III
  • Gevaarsniveau:8

4-methylbenzene-1-sulfonic acid Douanegegevens

  • HS-CODE:29163990
  • Douanegegevens:

    中国海关编码:

    2904100000

    概述:

    2904100000 仅含磺基的衍生物及其盐和乙酯。监管条件:无。增值税率:17.0%。退税率:9.0%。最惠国关税:5.5%。普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    2904100000 derivatives containing only sulpho groups, their salts and ethyl esters。Supervision conditions:None。VAT:17.0%。Tax rebate rate:9.0%。MFN tariff:5.5%。General tariff:30.0%

4-methylbenzene-1-sulfonic acid Prijsmeer >>

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4-methylbenzene-1-sulfonic acid Productiemethode

Productiemethode 1

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1.1 Solvents: Methanol ,  Benzene
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Productiemethode 3

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Productiemethode 4

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Productiemethode 5

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1.1 Solvents: Methanol ,  Dichloromethane ;  0 °C; 1 h, 0 °C
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Productiemethode 6

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Productiemethode 7

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1.1 Solvents: Ethyl acetate ;  4 h; overnight, cooled
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Productiemethode 8

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1.1 Solvents: Benzene ;  heated
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Productiemethode 9

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Productiemethode 10

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1.1 Solvents: Tetrahydrofuran ;  30 min, rt
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Productiemethode 11

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1.1 Solvents: Toluene ;  1 h, 60 °C
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Productiemethode 12

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1.1 Solvents: Toluene ;  24 h, reflux
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Productiemethode 13

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1.1 Solvents: Tetrahydrofuran ;  rt; 10 min, rt
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Productiemethode 14

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1.1 Solvents: Tetrahydrofuran ;  rt
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Productiemethode 15

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Productiemethode 16

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Productiemethode 19

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Productiemethode 22

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Productiemethode 23

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Productiemethode 24

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Productiemethode 26

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Productiemethode 27

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1.1 Reagents: Sulfuric acid
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Muramoto, Yoshihiro; et al, Kinki Daigaku Kogakubu Kenkyu Hokoku, 1985, 19, 27-32

Productiemethode 28

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1.1 Solvents: Benzene ;  reflux
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Productiemethode 29

Reactievoorwaarden
1.1 Solvents: Toluene ;  24 h, reflux
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Niroula, Doleshwar; et al, European Journal of Medicinal Chemistry, 2018, 157, 962-977

Productiemethode 30

Reactievoorwaarden
1.1 Solvents: Toluene ;  reflux
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Productiemethode 31

Reactievoorwaarden
1.1 Solvents: Methanol ;  0.25 h, 25 - 35 °C; 2 h, 50 °C
1.2 Reagents: Acetic acid Solvents: Methanol ;  pH 7.3, 5 °C
2.1 Solvents: Methanol ;  20 min, rt; 4 h, 40 °C; overnight, rt
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Productiemethode 32

Reactievoorwaarden
1.1 Reagents: Sodium hydroxide ,  Potassium chloride Catalysts: Subtilisin Solvents: Acetone ,  Water ;  91 h, pH 8.1 - 8.3, 35 - 37 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  75 h, pH 2 - 3, rt
2.1 Solvents: Methanol ;  20 min, rt; 4 h, 40 °C; overnight, rt
Referentie
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Beaulieu, Pierre L.; et al, Journal of Organic Chemistry, 2005, 70(15), 5869-5879

Productiemethode 33

Reactievoorwaarden
1.1 Solvents: Methanol ;  50 °C
2.1 Reagents: Sodium hydroxide ,  Potassium chloride Catalysts: Subtilisin Solvents: Acetone ,  Water ;  91 h, pH 8.1 - 8.3, 35 - 37 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  75 h, pH 2 - 3, rt
3.1 Solvents: Methanol ;  20 min, rt; 4 h, 40 °C; overnight, rt
Referentie
Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease
Beaulieu, Pierre L.; et al, Journal of Organic Chemistry, 2005, 70(15), 5869-5879

Productiemethode 34

Reactievoorwaarden
1.1 Reagents: Sodium hydroxide ,  Potassium chloride Catalysts: Subtilisin Solvents: Acetone ,  Water ;  91 h, pH 8.1 - 8.3, 35 - 37 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  75 h, pH 2 - 3, rt
2.1 Solvents: Methanol ;  0.25 h, 25 - 35 °C; 2 h, 50 °C
2.2 Reagents: Acetic acid Solvents: Methanol ;  pH 7.3, 5 °C
3.1 Solvents: Methanol ;  20 min, rt; 4 h, 40 °C; overnight, rt
Referentie
Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease
Beaulieu, Pierre L.; et al, Journal of Organic Chemistry, 2005, 70(15), 5869-5879

Productiemethode 35

Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  0.75 h, 24 °C; 22 h, 20 °C
2.1 Solvents: Methanol ;  0.25 h, 25 - 35 °C; 2 h, 50 °C
2.2 Reagents: Acetic acid Solvents: Methanol ;  pH 7.3, 5 °C
3.1 Solvents: Methanol ;  20 min, rt; 4 h, 40 °C; overnight, rt
Referentie
Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease
Beaulieu, Pierre L.; et al, Journal of Organic Chemistry, 2005, 70(15), 5869-5879

Productiemethode 36

Reactievoorwaarden
1.1 Reagents: Lithium tert-butoxide Solvents: Toluene
1.2 Reagents: Hydrochloric acid Solvents: Water ;  2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: tert-Butyl methyl ether ,  Water ;  pH 12 - 13
1.4 overnight, rt; 2 h, 60 °C
2.1 Reagents: Sodium hydroxide ,  Potassium chloride Catalysts: Subtilisin Solvents: Acetone ,  Water ;  91 h, pH 8.1 - 8.3, 35 - 37 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  75 h, pH 2 - 3, rt
3.1 Solvents: Methanol ;  0.25 h, 25 - 35 °C; 2 h, 50 °C
3.2 Reagents: Acetic acid Solvents: Methanol ;  pH 7.3, 5 °C
4.1 Solvents: Methanol ;  20 min, rt; 4 h, 40 °C; overnight, rt
Referentie
Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease
Beaulieu, Pierre L.; et al, Journal of Organic Chemistry, 2005, 70(15), 5869-5879

Productiemethode 37

Reactievoorwaarden
1.1 Reagents: Triethylamine ,  Sodium sulfate Solvents: tert-Butyl methyl ether ;  0.17 h, 5 °C; 24 h, rt
2.1 Reagents: Lithium tert-butoxide Solvents: Toluene
2.2 Reagents: Hydrochloric acid Solvents: Water ;  2 h, rt
2.3 Reagents: Sodium hydroxide Solvents: tert-Butyl methyl ether ,  Water ;  pH 12 - 13
2.4 overnight, rt; 2 h, 60 °C
3.1 Reagents: Sodium hydroxide ,  Potassium chloride Catalysts: Subtilisin Solvents: Acetone ,  Water ;  91 h, pH 8.1 - 8.3, 35 - 37 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ;  75 h, pH 2 - 3, rt
4.1 Solvents: Methanol ;  0.25 h, 25 - 35 °C; 2 h, 50 °C
4.2 Reagents: Acetic acid Solvents: Methanol ;  pH 7.3, 5 °C
5.1 Solvents: Methanol ;  20 min, rt; 4 h, 40 °C; overnight, rt
Referentie
Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease
Beaulieu, Pierre L.; et al, Journal of Organic Chemistry, 2005, 70(15), 5869-5879

Productiemethode 38

Reactievoorwaarden
Referentie
Synthesis of analogs of K-582A, an antibiotic heptapeptide
Mihara, Hisakazu; Aoyagi, Haruhiko; Yonezawa, Hiroo; Kuromizu, Kenji; Izumiya, Nobuo, International Journal of Peptide & Protein Research, 1985, 25(6), 640-7

Productiemethode 39

Reactievoorwaarden
1.1 Solvents: Acetonitrile ,  Tetrahydrofuran ;  2 h, 50 - 60 °C; 50 °C → reflux; 70 - 80 °C
Referentie
Treatment of cystic fibrosis or the symptoms associatedd with cystic fibrosis
, United States, , ,

Productiemethode 40

Reactievoorwaarden
1.1 Solvents: Acetonitrile ,  Tetrahydrofuran ;  rt → 37 °C; 33 - 37 °C
Referentie
Preparation of N-[4-chloro-2-hydroxy-3-(piperazine-1-sulfonyl)phenyl]-N'-(2-chloro-3-fluorophenyl)urea for treatment of cystic fibrosis
, World Intellectual Property Organization, , ,

Productiemethode 41

Reactievoorwaarden
Referentie
IL-8 receptor antagonist
, World Intellectual Property Organization, , ,

Productiemethode 42

Reactievoorwaarden
1.1 Solvents: Toluene ;  rt → 110 °C; 14 h, 110 °C
Referentie
Preparation of perindopril tert-butylamine salt
, China, , ,

Productiemethode 43

Reactievoorwaarden
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene
Referentie
Method for synthesis of (2S,3aS,7aS)-perhydroindole-2-carboxylic acid and esters as intermediates in the synthesis of perindopril
, European Patent Organization, , ,

Productiemethode 44

Reactievoorwaarden
1.1 Solvents: Toluene ;  100 - 118 °C
Referentie
Preparation of novel crystalline form of perindopril erbumine monohydrate
, World Intellectual Property Organization, , ,

Productiemethode 45

Reactievoorwaarden
Referentie
Configuration and preferential solid-state conformations of perindoprilat (S-9780). Comparison with the crystal structures of other ACE inhibitors and conclusions related to structure-activity relationships
Pascard, Claudine; Guilhem, Jean; Vincent, Michel; Remond, Georges; Portevin, Bernard; et al, Journal of Medicinal Chemistry, 1991, 34(2), 663-9

Productiemethode 46

Reactievoorwaarden
Referentie
Preparation of perindopril via acylation of perhydroindolecarboxylate with N-[(ethoxycarbonyl)butyl]alanine
, European Patent Organization, , ,

Productiemethode 47

Reactievoorwaarden
Referentie
Racemate separation of optically active bicyclic imino-α-carboxylic acids
, Federal Republic of Germany, , ,

Productiemethode 48

Reactievoorwaarden
1.1 Solvents: Tetrahydrofuran ;  rt
Referentie
A hydrophilic coumarin-based polyester for ambient-temperature initiator-free 3D printing: Chemistry, rheology and interface formation
Govindarajan, Sudhanva R.; Jain, Tanmay; Choi, Jae-Won; Joy, Abraham ; Isayeva, Irada; et al, Polymer, 2018, 152, 9-17

Productiemethode 49

Reactievoorwaarden
1.1 Solvents: Toluene ;  60 °C; 1 h, 60 °C
Referentie
Co-initiated hyperbranched-polydendron building blocks for the direct nanoprecipitation of dendron-directed patchy particles with heterogeneous surface functionality
Hern, F. Y.; Hill, A.; Owen, A.; Rannard, S. P., Polymer Chemistry, 2018, 9(14), 1767-1771

Productiemethode 50

Reactievoorwaarden
1.1 Solvents: Toluene ;  1 h, 60 °C
Referentie
Adhesion Properties of Catechol-Based Biodegradable Amino Acid-Based Poly(ester urea) Copolymers Inspired from Mussel Proteins
Zhou, Jinjun; Defante, Adrian P.; Lin, Fei; Xu, Ying; Yu, Jiayi; et al, Biomacromolecules, 2015, 16(1), 266-274

Productiemethode 51

Reactievoorwaarden
Referentie
Multifunctional Polymer Nanocarrier for Efficient Targeted Cellular and Subcellular Anticancer Drug Delivery
Babikova, Dimitrina; Kalinova, Radostina; Momekova, Denitsa; Ugrinova, Iva; Momekov, Georgi; et al, ACS Biomaterials Science & Engineering, 2019, 5(5), 2271-2283

Productiemethode 52

Reactievoorwaarden
Referentie
Reversible Photocuring of Liquid Hexa-Anthracene Compounds for Adhesive Applications
Akiyama, Haruhisa; Okuyama, Yoko; Fukata, Tamaki; Kihara, Hideyuki, Journal of Adhesion, 2018, 94(10), 799-813

Productiemethode 53

Reactievoorwaarden
1.1 Solvents: Toluene ;  heated
1.2 Solvents: Toluene ;  heated; rt
Referentie
UV-cured hyperbranched polyester polythiol(H20-SH)-epoxy acrylate networks: Preparation, thermal and mechanical properties
Guan, Xiao-Xiao; Gan, Jian-Qun; Chen, Guo-Kang; Huang, Xiao-Mei; Lu, Man-Geng; et al, Journal of Macromolecular Science, 2017, 54(10), 662-668

Productiemethode 54

Reactievoorwaarden
1.1 Solvents: Tetrahydrofuran ;  1 h, rt
Referentie
Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives
Gruzdev, M. S.; Chervonova, U. V.; Venediktov, E. A.; Rozhkova, E. P.; Kolker, A. M.; et al, Russian Journal of General Chemistry, 2015, 85(6), 1431-1439

Productiemethode 55

Reactievoorwaarden
1.1 Reagents: Sulfuric acid (silica supported) ;  30 min, 80 °C
Referentie
A novel method for sulfonation of aromatic rings with silica sulfuric acid
Hajipour, Abdol R.; et al, Tetrahedron Letters, 2004, 45(35), 6607-6609

Productiemethode 56

Reactievoorwaarden
1.1 Reagents: Sulfur trioxide ;  58.5 °C
Referentie
Study on the sulfonation of toluene with SO3 in microreactor
Chen, Yanquan; et al, Huaxue Fanying Gongcheng Yu Gongyi, 2013, 29(3), 253-259

Productiemethode 57

Reactievoorwaarden
1.1 Reagents: Hydrochloric acid Solvents: Ethanol
1.2 Reagents: Ammonium hydroxide Solvents: Water
Referentie
Identification, Synthesis, and Strategy for the Reduction of Potential Impurities Observed in Dabigatran Etexilate Mesylate Processes
Zheng, Yong-Yong; et al, Organic Process Research & Development, 2014, 18(6), 744-750

Productiemethode 58

Reactievoorwaarden
1.1 Solvents: Methanol ;  20 min, rt; 4 h, 40 °C; overnight, rt
Referentie
Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease
Beaulieu, Pierre L.; et al, Journal of Organic Chemistry, 2005, 70(15), 5869-5879

Productiemethode 59

Reactievoorwaarden
1.1 Reagents: Lithium tert-butoxide Solvents: Toluene
1.2 Reagents: Hydrochloric acid Solvents: Water ;  2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: tert-Butyl methyl ether ,  Water ;  pH 12 - 13
1.4 overnight, rt; 2 h, 60 °C
2.1 Reagents: Sodium hydroxide ,  Potassium chloride Catalysts: Subtilisin Solvents: Acetone ,  Water ;  91 h, pH 8.1 - 8.3, 35 - 37 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  75 h, pH 2 - 3, rt
3.1 Solvents: Methanol ;  20 min, rt; 4 h, 40 °C; overnight, rt
Referentie
Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease
Beaulieu, Pierre L.; et al, Journal of Organic Chemistry, 2005, 70(15), 5869-5879

Productiemethode 60

Reactievoorwaarden
1.1 Solvents: Ethanol ;  2 h, 60 °C; 6 h, 60 °C → 25 °C; 18 h, rt
2.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  0.75 h, 24 °C; 22 h, 20 °C
3.1 Solvents: Methanol ;  0.25 h, 25 - 35 °C; 2 h, 50 °C
3.2 Reagents: Acetic acid Solvents: Methanol ;  pH 7.3, 5 °C
4.1 Solvents: Methanol ;  20 min, rt; 4 h, 40 °C; overnight, rt
Referentie
Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease
Beaulieu, Pierre L.; et al, Journal of Organic Chemistry, 2005, 70(15), 5869-5879

Productiemethode 61

Reactievoorwaarden
1.1 Reagents: Lithium tert-butoxide Solvents: Toluene
1.2 Reagents: Hydrochloric acid Solvents: Water ;  2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water
2.1 Solvents: Ethanol ;  2 h, 60 °C; 6 h, 60 °C → 25 °C; 18 h, rt
3.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  0.75 h, 24 °C; 22 h, 20 °C
4.1 Solvents: Methanol ;  0.25 h, 25 - 35 °C; 2 h, 50 °C
4.2 Reagents: Acetic acid Solvents: Methanol ;  pH 7.3, 5 °C
5.1 Solvents: Methanol ;  20 min, rt; 4 h, 40 °C; overnight, rt
Referentie
Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease
Beaulieu, Pierre L.; et al, Journal of Organic Chemistry, 2005, 70(15), 5869-5879

4-methylbenzene-1-sulfonic acid Raw materials

4-methylbenzene-1-sulfonic acid Preparation Products

4-methylbenzene-1-sulfonic acid Leveranciers

Jiangsu Xinsu New Materials Co., Ltd
Goudlid
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(CAS:104-15-4)
Ordernummer:SFD1563
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Shandong Jing Kun Chemical Co.,Ltd.
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(CAS:104-15-4)4-methylbenzene-1-sulfonic acid
Ordernummer:C00094
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:104-15-4)p-Toluenesulfonic acid
Ordernummer:sfd4140
Voorraadstatus:in Stock
Hoeveelheid:200kg
Zuiverheid:99.9%
Prijsinformatie laatst bijgewerkt:Friday, 19 July 2024 14:33
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Tiancheng Chemical (Jiangsu) Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
(CAS:104-15-4)p-Toluenesulfonic Acid
Ordernummer:LE2552;LE8557935;LE19272
Voorraadstatus:in Stock
Hoeveelheid:25KG,200KG,1000KG
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 20 June 2025 11:42
Prijs ($):discuss personally
E-mail:18501500038@163.com

4-methylbenzene-1-sulfonic acid Spectrogram

GC-MS GC-EI-TOF
GC-MS
1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR
Aanbevolen leveranciers
Jiangsu Xinsu New Materials Co., Ltd
(CAS:104-15-4)
SFD1563
Zuiverheid:99%
Hoeveelheid:25KG,200KG,1000KG
Prijs ($):Onderzoek
E-mail
Shandong Jing Kun Chemical Co.,Ltd.
(CAS:104-15-4)4-methylbenzene-1-sulfonic acid
C00094
Zuiverheid:99%
Hoeveelheid:25kg
Prijs ($):Onderzoek
E-mail